2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-chloro-4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-chloro-4-fluorobenzyl)acetamide is a complex organic compound that belongs to the class of pyrazolotriazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including bromophenyl, chlorofluorobenzyl, and acetamide, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-chloro-4-fluorobenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolotriazine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolotriazine core. This can be achieved through the reaction of hydrazine derivatives with triazine precursors under controlled conditions.
Acetamide Formation: The acetamide moiety is introduced through acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Substitution with Chlorofluorobenzyl Group: The final step involves the substitution reaction to attach the chlorofluorobenzyl group. This can be achieved using nucleophilic substitution reactions with appropriate benzyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide and pyrazolotriazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the bromophenyl and chlorofluorobenzyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the halogenated aromatic rings. Reagents like sodium methoxide or Grignard reagents can be used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with various biological targets, such as enzymes or receptors.
Medicine
Medicinal chemistry applications include the development of new drugs. The compound’s structure suggests potential activity against certain diseases, making it a candidate for drug discovery and development.
Industry
In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-chloro-4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets, altering their activity, and thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylphenyl)acetamide
- 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3,4-dimethylbenzyl)acetamide
Uniqueness
Compared to similar compounds, 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-chloro-4-fluorobenzyl)acetamide is unique due to the presence of the chlorofluorobenzyl group. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications such as drug development.
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-chloro-4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClFN5O2/c21-14-4-2-13(3-5-14)17-8-18-20(30)27(25-11-28(18)26-17)10-19(29)24-9-12-1-6-16(23)15(22)7-12/h1-8,11H,9-10H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNLMRXUPCEJMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC(=C(C=C4)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.